
Cobaltate(2-), tetrakis(thiocyanato-kappaN)-, mercury(2+) (1:1), (T-4)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cobaltate(2-), tetrakis(thiocyanato-kappaN)-, mercury(2+) (1:1), (T-4)- is a complex compound that has gained significant attention in scientific research due to its unique properties. This compound is known for its ability to act as a catalyst in various chemical reactions, making it a valuable tool in the field of chemistry. In
Scientific Research Applications
Spin Crossover and Magnetic Properties
The study of cobalt(II) complexes, including those with thiocyanate ligands, reveals fascinating behaviors such as spin crossover phenomena. For instance, the preparation and characterization of cobalt(II) complexes have demonstrated thermally induced spin crossover behavior, indicating transitions between high-spin and low-spin states. This property is crucial for developing advanced materials with tunable magnetic properties. In particular, the magnetic susceptibility measurements of these complexes highlight their potential for applications in magnetic storage devices and sensors due to their responsive behavior to temperature changes (Palion-Gazda et al., 2017).
Ferromagnetic Coupling and Structural Insights
Research on cobalt(II) and nickel(II) chains bridged by thiocyanate groups has provided insights into the structural basis for ferromagnetic coupling. These studies not only elucidate the arrangement of metal ions and ligands that lead to unique magnetic properties but also open pathways for designing materials with specific magnetic interactions. The understanding of how thiocyanate bridges influence magnetic coupling is essential for the development of new magnetic materials with potential applications in data storage and quantum computing (Palion-Gazda et al., 2015).
Supramolecular and Metal-Organic Frameworks
The synthesis and characterization of supramolecular complexes and metal-organic frameworks (MOFs) involving cobaltate ions demonstrate their versatility in forming structures with potential applications in catalysis, gas storage, and separation technologies. These materials' ability to form varied coordination geometries with different ligands enables the creation of structures with specific pore sizes and functionalities, making them suitable for targeted applications in chemical processing and environmental remediation (Laskoski et al., 2003).
Electrochemical and Catalytic Applications
Cobalt(II) complexes, particularly those with thiocyanate ligands, have shown promise in electrochemical applications, including catalysis. Their redox-active properties enable them to serve as catalysts in reactions such as water oxidation and reduction, which are critical for energy conversion and storage technologies. Moreover, the ability of these complexes to facilitate electron transfer reactions makes them suitable for use in electrocatalysis, potentially advancing the development of fuel cells and batteries (Harding et al., 2009).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Cobaltate(2-), tetrakis(thiocyanato-kappaN)-, mercury(2+) (1:1), (T-4)- involves the reaction between cobalt(II) thiocyanate and mercury(II) thiocyanate in the presence of T-4 ligand.", "Starting Materials": [ "Cobalt(II) thiocyanate", "Mercury(II) thiocyanate", "T-4 ligand" ], "Reaction": [ "Dissolve Cobalt(II) thiocyanate and Mercury(II) thiocyanate in water", "Add T-4 ligand to the solution and stir for 30 minutes", "Filter the solution to remove any insoluble impurities", "Evaporate the solvent to obtain the solid product" ] } | |
CAS RN |
27685-51-4 |
Product Name |
Cobaltate(2-), tetrakis(thiocyanato-kappaN)-, mercury(2+) (1:1), (T-4)- |
Molecular Formula |
C4CoHgN4S4 |
Molecular Weight |
491.9 g/mol |
IUPAC Name |
cobalt(2+);mercury(2+);tetrathiocyanate |
InChI |
InChI=1S/4CHNS.Co.Hg/c4*2-1-3;;/h4*3H;;/q;;;;2*+2/p-4 |
InChI Key |
CKGHPFRRZBSWMC-UHFFFAOYSA-J |
SMILES |
C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[Co+2].[Hg+2] |
Canonical SMILES |
C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[Co+2].[Hg+2] |
Other CAS RN |
15136-95-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3'-chloro-6'-(cyclohexylamino)-](/img/structure/B1594597.png)
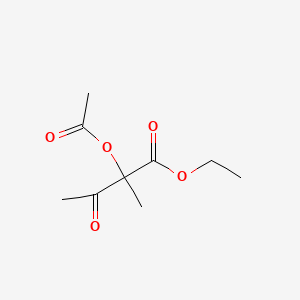


![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[(phenylamino)carbonyl]amino]-](/img/structure/B1594601.png)


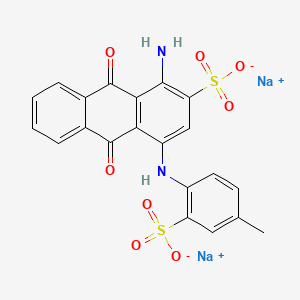
![[1,1'-Biphenyl]-4-carboxylic acid, 4',4'''-azobis-](/img/structure/B1594610.png)
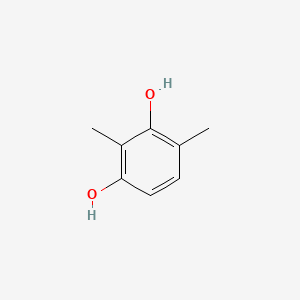
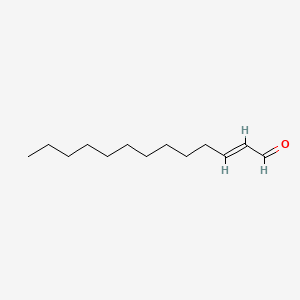
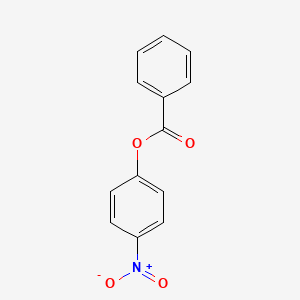
![Disodium 8-hydroxy-7-[(4-sulphonato-1-naphthyl)azo]quinoline-5-sulphonate](/img/structure/B1594617.png)